molecular formula C17H23N5OS B11088816 2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide

2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No.: B11088816
M. Wt: 345.5 g/mol
InChI Key: ZHUCYWNRUHIWBL-UHFFFAOYSA-N
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Description

    2-(6-Amino-3,5-dicyano-4-isobutyl-pyridin-2-ylsulfanyl)-N,N-diethyl-acetamide: is a complex organic compound with a unique structure. It contains a pyridine ring, an amide functional group, and a sulfanyl (thiol) group.

  • The compound’s systematic name provides insights into its composition:

      2: Indicates the position of the substituent on the pyridine ring.

      6-Amino-3,5-dicyano-4-isobutyl: Describes the substituents on the pyridine ring.

      Pyridin-2-ylsulfanyl: Refers to the sulfur atom attached to the pyridine ring.

      N,N-diethyl-acetamide: Indicates the presence of two ethyl groups and an acetamide moiety.

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore its interactions with enzymes or receptors.

      Medicine: Assess its potential as a drug candidate (e.g., antibacterial, antiviral, or anticancer).

      Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Further research is needed to elucidate the precise pathways and biological effects.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C17H23N5OS

    Molecular Weight

    345.5 g/mol

    IUPAC Name

    2-[6-amino-3,5-dicyano-4-(2-methylpropyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide

    InChI

    InChI=1S/C17H23N5OS/c1-5-22(6-2)15(23)10-24-17-14(9-19)12(7-11(3)4)13(8-18)16(20)21-17/h11H,5-7,10H2,1-4H3,(H2,20,21)

    InChI Key

    ZHUCYWNRUHIWBL-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)C(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC(C)C)C#N

    Origin of Product

    United States

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